Dopamine D4 Receptor (D4R) Antagonism: Class-Level Binding Affinity of the Benzyloxypiperidine Pharmacophore
The 4-benzyloxypiperidine moiety present in 4-(Benzyloxy)-1-(prop-2-yn-1-yl)piperidine is a validated pharmacophore for dopamine D4 receptor (D4R) antagonism. A study on a related 4-benzyloxypiperidine scaffold reports D4R Ki values ranging from 135 nM to 1,040 nM depending on the N-benzyl substitution [1]. This class-level activity is significantly greater than that of the unsubstituted parent piperidine, which lacks affinity for the D4R. The target compound retains the 4-benzyloxy group, thus inheriting this D4R binding potential, which is a key differentiator for neuroscience-focused procurement.
| Evidence Dimension | Dopamine D4 Receptor Binding Affinity (Ki) |
|---|---|
| Target Compound Data | Inferred from 4-benzyloxypiperidine scaffold analogs: Ki = 135-1,040 nM range [1] |
| Comparator Or Baseline | Unsubstituted piperidine (no specific binding to D4R) |
| Quantified Difference | Target compound's scaffold confers nanomolar-range D4R binding affinity vs. negligible affinity for the comparator. |
| Conditions | In vitro binding assays for dopamine D4 receptor (human recombinant) |
Why This Matters
This evidence confirms that the compound's core structure is biologically active against a clinically relevant CNS target, justifying its selection over non-benzyloxy piperidines for D4R-related studies.
- [1] Tolentino, K., Mashinson, V., Vadukoot, A., & Hopkins, C. R. (2022). Discovery and characterization of benzyloxy piperidine based dopamine 4 receptor antagonists. *Bioorganic & Medicinal Chemistry Letters*, 61, 128615. View Source
